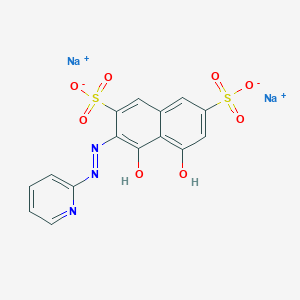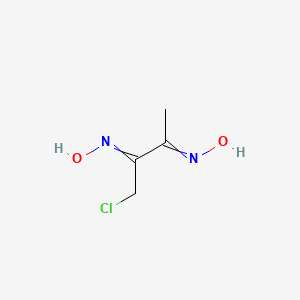
2'-O-单丁酰鸟苷-3',5'-环一磷酸钠盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt is a chemical compound with the molecular formula C14H17N5NaO8P . It has a molecular weight of 437.28 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string [Na].CCCC(=O)OC1C2OP(O)(=O)OCC2OC1n3cnc4C(=O)N=C(N)Nc34 . This indicates that the compound contains a guanosine moiety that is monobutyrylated at the 2’ position and cyclized to form a 3’,5’-cyclic monophosphate .Physical And Chemical Properties Analysis
This compound is a solid and should be stored at temperatures below -20°C . Its exact physical and chemical properties, such as solubility, melting point, and stability, are not specified in the available resources .科学研究应用
细胞信号传导和蛋白质磷酸化
环状核苷酸如环状 GMP 及其类似物(如二丁酰环状 AMP)在细胞信号通路中发挥着重要作用,尤其是在蛋白质磷酸化中。在 Rapoport、Draznin 和 Murad(1982)的一项研究中,研究了硝普钠和环状 GMP 类似物对大鼠主动脉中蛋白质磷酸化的影响,表明环状 GMP 类似物可以模拟硝普钠诱导的磷酸化模式,表明在与血管舒张相关的细胞信号传导中发挥作用 (Rapoport、Draznin 和 Murad,1982).
细胞分裂和生长调控
环状 AMP 及其衍生物已被证明会影响细胞分裂和生长。Voorhees、Duell 和 Kelsey(1972)发现二丁酰环状 AMP 可以抑制表皮细胞分裂,表明在细胞生长过程中具有调节作用 (Voorhees、Duell 和 Kelsey,1972).
酶诱导
Griffin、Price 和 Bazzell(1974)探讨了环状核苷酸在酶诱导中的作用,他们研究了二丁酰环状 AMP 和丁酸钠对 HeLa 细胞中碱性磷酸酶诱导的影响,突出了环状 AMP 在调节酶活性中的潜力 (Griffin、Price 和 Bazzell,1974).
神经元分化
环状 AMP 及其类似物与神经元分化过程有关。Tsuji 等人(1975)证明,二丁酰环状 AMP 可以体外诱导源自肺燕麦细胞癌的细胞系中的神经元分化,为环状核苷酸在神经研究中的潜在应用提供了见解 (Tsuji、Hayata、Sato、Shimosato 和 Fukushima,1975).
形态转化
环状 AMP 衍生物已被证明可以诱导细胞形态转化。Hsie 和 Puck(1971)观察到,二丁酰腺苷环状 3':5'-磷酸处理导致中国仓鼠卵巢细胞形态发生变化,表明在细胞形态中发挥作用,并且可能在调节细胞特化中发挥作用 (Hsie 和 Puck,1971).
作用机制
Target of Action
The primary target of 2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt is the cGMP-dependent protein kinase . This kinase plays a crucial role in various cellular processes, including the regulation of ion channel conductance, glycogenolysis, and cellular apoptosis .
Mode of Action
2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt interacts with its target by mimicking the action of endogenous cGMP . It preferentially activates the cGMP-dependent protein kinase, leading to a series of intracellular changes .
Biochemical Pathways
The activation of cGMP-dependent protein kinase triggers several biochemical pathways. For instance, it can lead to the relaxation of smooth muscle tissues, which results in vasodilation and increased blood flow . It also controls the efficacy of neurotransmitter release at presynaptic terminals .
Pharmacokinetics
It is known that the compound is cell-permeable , which suggests that it can readily cross cell membranes and reach its target sites. This property could potentially enhance its bioavailability.
Result of Action
The activation of cGMP-dependent protein kinase by 2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt can have several molecular and cellular effects. For example, it can inhibit thrombin-stimulated arachidonic acid release in human platelets . It can also suppress apoptosis in certain cell types .
Action Environment
The action, efficacy, and stability of 2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt can be influenced by various environmental factors. For instance, the compound is recommended to be stored at -20°C , suggesting that temperature can affect its stability.
生化分析
Biochemical Properties
2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt is known for its role in biochemical reactions as a cGMP analog. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with protein kinase G (PKG), which it activates preferentially. This activation leads to a cascade of downstream effects, including the modulation of various cellular functions. Additionally, 2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt can inhibit phosphodiesterases, enzymes responsible for the degradation of cGMP, thereby prolonging its action within the cell .
Cellular Effects
The effects of 2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt on cells are diverse. It influences cell signaling pathways by activating PKG, which in turn affects various downstream targets. This compound can modulate gene expression by influencing transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways. These effects are observed in various cell types, including neurons, muscle cells, and endothelial cells .
Molecular Mechanism
At the molecular level, 2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt exerts its effects primarily through the activation of PKG. This activation occurs when the compound binds to the regulatory domain of PKG, causing a conformational change that activates the kinase domain. Once activated, PKG phosphorylates various target proteins, leading to changes in their activity and function. Additionally, 2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt can inhibit phosphodiesterases, thereby increasing intracellular cGMP levels and prolonging its signaling effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt can change over time. The compound is relatively stable when stored at -20°C, but its stability can be affected by factors such as pH and temperature. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to 2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt vary with different dosages in animal models. At low doses, the compound can effectively activate PKG and modulate cellular functions without causing significant adverse effects. At higher doses, it may lead to toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable biological effect. Careful dosage optimization is essential to balance efficacy and safety in experimental settings .
Metabolic Pathways
2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt is involved in several metabolic pathways. It interacts with enzymes such as guanylate cyclase, which synthesizes cGMP from GTP, and phosphodiesterases, which degrade cGMP. By inhibiting phosphodiesterases, the compound increases intracellular cGMP levels, thereby enhancing its signaling effects. Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, 2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt is transported and distributed through various mechanisms. It can permeate cell membranes due to its lipophilic nature, allowing it to enter cells and exert its effects. The compound may also interact with specific transporters and binding proteins that facilitate its distribution within the cell. Its localization and accumulation can influence its activity and function, with higher concentrations observed in areas where cGMP signaling is prominent .
Subcellular Localization
The subcellular localization of 2’-O-Monobutyrylguanosine-3’,5’-cyclic monophosphate sodium salt is critical for its activity and function. It is often found in the cytoplasm, where it can interact with PKG and other target proteins. Additionally, it may be localized to specific compartments or organelles, such as the nucleus or mitochondria, depending on the cell type and experimental conditions. Targeting signals and post-translational modifications can direct the compound to these specific locations, enhancing its effectiveness in modulating cellular processes .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for '2'-O-Monobutyrylguanosine-3',5'-cyclic monophosphate sodium salt' involves the conversion of guanosine to 2'-O-Monobutyrylguanosine, followed by the synthesis of 2'-O-Monobutyrylguanosine-3',5'-cyclic monophosphate sodium salt.", "Starting Materials": [ "Guanosine", "Butyric anhydride", "Sodium hydroxide", "Phosphorus oxychloride", "Triethylamine", "Methanol", "Chloroform", "Diethyl ether" ], "Reaction": [ "Step 1: Guanosine is reacted with butyric anhydride in the presence of sodium hydroxide to form 2'-O-Monobutyrylguanosine.", "Step 2: 2'-O-Monobutyrylguanosine is then reacted with phosphorus oxychloride and triethylamine to form 2'-O-Monobutyrylguanosine-3',5'-cyclic monophosphate.", "Step 3: The resulting product is then treated with sodium hydroxide to form the sodium salt of '2'-O-Monobutyrylguanosine-3',5'-cyclic monophosphate'.", "Step 4: The final product is purified using a combination of methanol, chloroform, and diethyl ether." ] } | |
CAS 编号 |
58329-72-9 |
分子式 |
C14H18N5NaO8P |
分子量 |
438.28 g/mol |
IUPAC 名称 |
sodium;[(4aR,6R,7R,7aR)-6-(2-amino-6-oxo-1H-purin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |
InChI |
InChI=1S/C14H18N5O8P.Na/c1-2-3-7(20)26-10-9-6(4-24-28(22,23)27-9)25-13(10)19-5-16-8-11(19)17-14(15)18-12(8)21;/h5-6,9-10,13H,2-4H2,1H3,(H,22,23)(H3,15,17,18,21); |
InChI 键 |
WFLXBEJCVFJMKW-UHFFFAOYSA-N |
手性 SMILES |
CCCC(=O)O[C@@H]1[C@H]2[C@@H](COP(=O)(O2)[O-])O[C@H]1N3C=NC4=C3N=C(NC4=O)N.[Na+] |
SMILES |
CCCC(=O)OC1C2C(COP(=O)(O2)[O-])OC1N3C=NC4=C3N=C(NC4=O)N.[Na+] |
规范 SMILES |
CCCC(=O)OC1C2C(COP(=O)(O2)O)OC1N3C=NC4=C3N=C(NC4=O)N.[Na] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



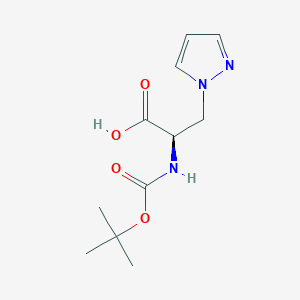
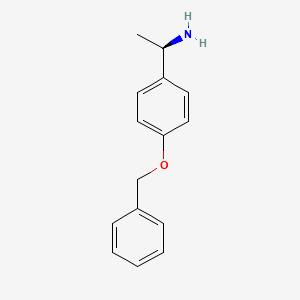
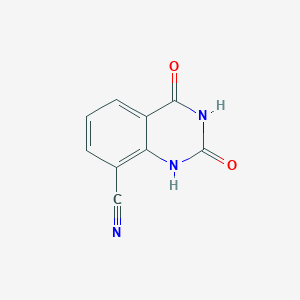

![2-[(6-Methyl-2-phenyl-4-pyrimidinyl)amino]-ethanol](/img/structure/B1498484.png)
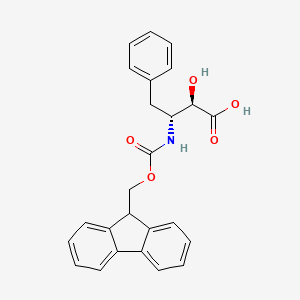
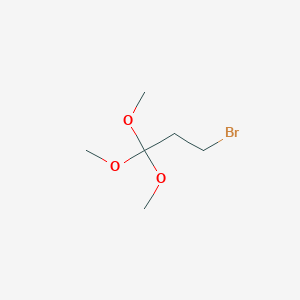
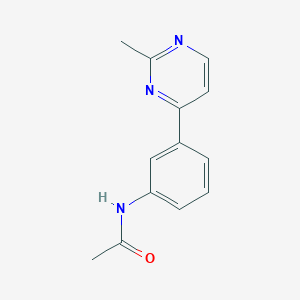
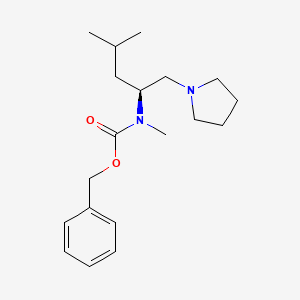
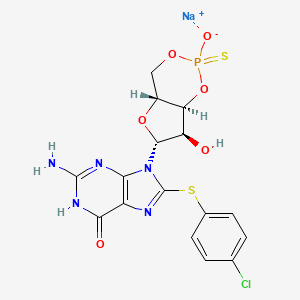

![7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1498509.png)
